molecular formula C17H15NO5 B3969348 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate

Cat. No.: B3969348
M. Wt: 313.30 g/mol
InChI Key: KUZDKJPDXJRULI-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate is an organic compound that features both a ketone and an ester functional group. It is known for its applications in various fields of scientific research, including organic synthesis and material science. The compound’s structure includes a phenyl group, a butanone moiety, and a nitrobenzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 1-Oxo-1-phenylbutan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ advanced catalysts and reaction conditions, such as microwave irradiation or ultrasound, to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential antimicrobial or anti-inflammatory effects. The ester and ketone groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in both synthetic and research applications, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-15(16(19)12-6-4-3-5-7-12)23-17(20)13-8-10-14(11-9-13)18(21)22/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDKJPDXJRULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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